molecular formula C16H16ClN5O B2734864 1-(2-chlorophenyl)-N-(cyanomethyl)-5-cyclopropyl-N-ethyl-1H-1,2,4-triazole-3-carboxamide CAS No. 1311728-08-1

1-(2-chlorophenyl)-N-(cyanomethyl)-5-cyclopropyl-N-ethyl-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2734864
M. Wt: 329.79
InChI Key: KUUHNCKAQLLQAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms involved in these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, may also be analyzed .

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include medicinal chemistry studies if the compound is biologically active, or materials science studies if the compound has interesting physical properties .

properties

IUPAC Name

1-(2-chlorophenyl)-N-(cyanomethyl)-5-cyclopropyl-N-ethyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O/c1-2-21(10-9-18)16(23)14-19-15(11-7-8-11)22(20-14)13-6-4-3-5-12(13)17/h3-6,11H,2,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUHNCKAQLLQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C1=NN(C(=N1)C2CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(cyanomethyl)-5-cyclopropyl-N-ethyl-1H-1,2,4-triazole-3-carboxamide

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